molecular formula C26H26N2O4 B13811270 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B13811270
M. Wt: 430.5 g/mol
InChI Key: DRNGNHZMWPDLSG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic benzoxazole derivative of high chemical purity, intended for research and development applications. Benzoxazole-based compounds are a significant area of investigation in medicinal chemistry and materials science due to their diverse biological activities and structural properties. This compound is provided exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O4/c1-16(2)21-11-5-17(3)13-24(21)31-15-25(29)27-19-8-12-23-22(14-19)28-26(32-23)18-6-9-20(30-4)10-7-18/h5-14,16H,15H2,1-4H3,(H,27,29)

InChI Key

DRNGNHZMWPDLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxazole Intermediate

The benzoxazole ring substituted at the 2-position with a 4-methoxyphenyl group is generally synthesized by cyclization of appropriate o-aminophenol derivatives with substituted benzaldehydes or related carbonyl compounds.

  • For example, benzoxazole formation can be achieved by condensation of 2-aminophenol with 4-methoxybenzaldehyde under acidic or dehydrating conditions, promoting ring closure to yield the 2-(4-methoxyphenyl)-1,3-benzoxazole core.

Preparation of the Phenoxyacetamide Side Chain

The phenoxyacetamide moiety, bearing methyl and isopropyl substituents on the aromatic ring, is typically prepared through:

  • Nucleophilic substitution of chloroacetamide derivatives with substituted phenols under basic conditions (e.g., potassium carbonate in acetone), yielding phenoxyacetamide intermediates.
  • The methyl and isopropyl groups on the phenoxy ring are introduced via the choice of appropriately substituted phenol starting materials.

Coupling to Form the Target Compound

The final step involves coupling the benzoxazole intermediate with the phenoxyacetamide derivative:

  • This can be achieved by nucleophilic substitution of a halogenated benzoxazole intermediate with the phenoxyacetamide or by amide bond formation using activated carboxylic acid derivatives and amines.
  • Reaction conditions often include stirring in polar aprotic solvents such as acetone or ethanol with bases like potassium carbonate to facilitate substitution.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Purification is typically performed by filtration, washing with water, and recrystallization from ethanol to obtain the pure compound.

Representative Synthetic Procedure (Adapted from Related Compounds)

Step Reagents and Conditions Description Outcome
1 2-Aminophenol + 4-methoxybenzaldehyde, acid catalyst Condensation and cyclization to form 2-(4-methoxyphenyl)benzoxazole Benzoxazole intermediate
2 5-methyl-2-(propan-2-yl)phenol + chloroacetamide, K2CO3, acetone Nucleophilic substitution forming phenoxyacetamide derivative Phenoxyacetamide intermediate
3 Benzoxazole intermediate + phenoxyacetamide derivative, K2CO3, acetone Coupling via nucleophilic substitution or amide bond formation Target compound
4 Purification by recrystallization from ethanol Removal of impurities Pure final product

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Key Preparation Aspects

Aspect Details
Core formation Cyclization of 2-aminophenol with 4-methoxybenzaldehyde
Side chain synthesis Nucleophilic substitution of chloroacetamide with substituted phenols
Coupling method Nucleophilic substitution or amide bond formation under basic conditions
Common reagents Potassium carbonate, acetone, ethanol
Purification techniques Filtration, washing with water, recrystallization from ethanol
Analytical techniques IR, ^1H-NMR, ^13C-NMR, HR-MS, X-ray diffraction
Reaction monitoring Thin-layer chromatography (TLC)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and isopropylphenoxy groups.

    Reduction: Reduction reactions may target the benzoxazole ring or the acetamide group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which ACETAMIDE,N-[2-(4-METHOXYPHENYL)-5-BENZOXAZOLYL]-2-[5-METHYL-2-(ISOPROPYL)PHENOXY]- exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The benzoxazole ring and the methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in Screening Libraries ()

Two closely related compounds from screening libraries include:

  • 2-(4-Fluorophenoxy)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide (D344-7772): Key Difference: Replaces the 5-methyl-2-isopropylphenoxy group with a 4-fluorophenoxy moiety. Molecular weight: 392.39 g/mol .
  • N-[2-(4-Methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[(4-Methylphenyl)Sulfanyl]Acetamide (D344-7776): Key Difference: Substitutes the phenoxy group with a 4-methylphenylsulfanyl group. Impact: The sulfanyl group introduces sulfur-mediated hydrophobic interactions and may affect redox stability. Molecular weight: 404.49 g/mol .

Anticancer Acetamide Derivatives ()

A structurally related series of 2-[[{3-[[5-methyl-2-(propan-2-yl)phenoxy]methyl]-4-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-yl]sulfanyl]-N-(4-substituted phenyl) acetamides demonstrated anticancer activity at 5.96–7.90 µM against tumor cell lines.

  • Key Similarity: The 5-methyl-2-isopropylphenoxy group is retained, suggesting this moiety contributes to activity.
  • Key Difference : The triazole core and benzyl substituent differentiate these compounds, likely affecting target specificity .

Antimicrobial Benzofuran-Oxadiazole Derivatives ()

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) exhibited antimicrobial activity.

  • Key Difference : The benzofuran-oxadiazole core replaces benzoxazole, altering electronic properties and binding modes .

ROCK Inhibitor Belonosudil ()

Belonosudil (INN: 2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide) is a Rho-associated kinase (ROCK) inhibitor.

  • Key Similarity : The acetamide linker and isopropyl group are conserved.
  • Key Difference : The quinazoline-indazole core differs significantly, highlighting the role of heterocycles in target selectivity .

Comparative Data Table

Compound Name/ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Reported Activity
Target Compound Benzoxazole R1: 4-methoxyphenyl; R2: 5-methyl-2-isopropylphenoxy ~422.45 (estimated) Not reported
D344-7772 Benzoxazole R1: 4-methoxyphenyl; R2: 4-fluorophenoxy 392.39 Screening compound
D344-7776 Benzoxazole R1: 4-methoxyphenyl; R2: 4-methylphenylsulfanyl 404.49 Screening compound
Compound Triazole R1: 4-substituted phenyl; R2: 5-methyl-2-isopropylphenoxy N/A Anticancer (5.96–7.90 µM)
Compound 2b Benzofuran-oxadiazole R1: 4-methoxyphenyl; R2: benzofuran-oxadiazole N/A Antimicrobial
Belonosudil Quinazoline-indazole R1: propan-2-yl; R2: indazolylaminoquinazoline N/A ROCK inhibition

Q & A

Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound features a benzoxazole core substituted with a 4-methoxyphenyl group at position 2 and an acetamide side chain at position 4. The acetamide is further functionalized with a 5-methyl-2-(propan-2-yl)phenoxy moiety. Key reactivity determinants include:

  • Benzoxazole ring : Electron-deficient due to the oxazole heterocycle, making it susceptible to nucleophilic attacks at the oxazole nitrogen or electrophilic substitution at the aromatic positions .
  • Methoxy group : Enhances electron density in the adjacent phenyl ring via resonance, influencing regioselectivity in substitution reactions .
  • Acetamide linkage : The amide bond can participate in hydrogen bonding, affecting solubility and intermolecular interactions in biological systems .
    Methodological analysis involves NMR spectroscopy to map electronic environments and computational modeling (e.g., DFT) to predict reactive sites .

Basic: What synthetic routes are typically employed for this compound?

Synthesis generally follows a multi-step approach:

Benzoxazole formation : Condensation of 2-amino-5-nitro-4-methoxyphenol with a carboxylic acid derivative under dehydrating conditions (e.g., PCl₃ or POCl₃) .

Acetamide coupling : Reaction of the benzoxazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 5-methyl-2-(propan-2-yl)phenol in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC or mass spectrometry .
Critical parameters include temperature control (<50°C for amide stability) and solvent choice (DMF for polar intermediates) .

Basic: Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Advanced: How can researchers optimize reaction yields during synthesis?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity in coupling steps .
  • Catalyst Screening : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
  • Reaction Monitoring : Real-time tracking via TLC or in-situ IR to identify side products (e.g., over-alkylation) and adjust stoichiometry .
  • Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) to minimize decomposition of thermally sensitive intermediates .

Advanced: How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from differences in substituent electronic effects or assay conditions. Strategies include:

  • Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) to isolate electronic vs. steric effects .
  • Biological Replication : Validate activity across multiple cell lines or enzymatic assays to rule out model-specific artifacts .
  • Computational Docking : Use molecular dynamics simulations to assess binding mode consistency across structural variants .

Advanced: What strategies are effective in designing analogues for improved pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute the propan-2-yl group with cyclopropyl to enhance metabolic stability while retaining lipophilicity .
  • Prodrug Design : Convert the acetamide to a methyl ester to improve oral bioavailability, with enzymatic cleavage in vivo .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to the phenoxy moiety to balance membrane permeability and solubility .

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